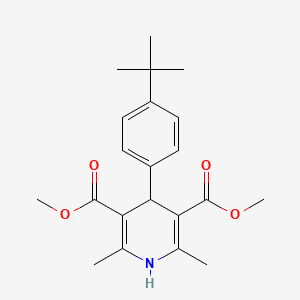

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- 1,4-DHP core: A non-aromatic, partially saturated pyridine ring, which is critical for redox activity and calcium channel modulation .

- Substituents:

- Two methyl groups at positions 2 and 4.

- Dimethyl ester groups at positions 3 and 3.

- A bulky 4-tert-butylphenyl group at position 4.

The tert-butyl group at the 4-position distinguishes this compound from other 1,4-DHPs, influencing its steric, electronic, and pharmacological properties.

Properties

CAS No. |

401636-24-6 |

|---|---|

Molecular Formula |

C21H27NO4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H27NO4/c1-12-16(19(23)25-6)18(17(13(2)22-12)20(24)26-7)14-8-10-15(11-9-14)21(3,4)5/h8-11,18,22H,1-7H3 |

InChI Key |

RPAKOPLFCWVSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent, such as ethanol, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for treating cardiovascular conditions.

Comparison with Similar Compounds

Structural Modifications at the 4-Position

The 4-aryl substituent is pivotal for biological activity. Key analogs and their properties include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy, ethoxy): Improve hydrogen bonding and moderate calcium channel activity .

- Electron-Withdrawing Groups (e.g., chloro): Enhance cytotoxicity but reduce cardiovascular activity .

Ester Group Modifications

The ester groups at positions 3 and 5 influence solubility and bioavailability:

Key Observations :

- Larger esters (e.g., diisobutyl) improve membrane permeability but reduce solubility .

- Dimethyl esters offer a compromise between bioavailability and synthetic accessibility.

Pharmacological Activities

Calcium Channel Modulation

- Methoxy and Ethoxy Analogs : Exhibit moderate calcium channel blockade, used in antihypertensive therapies .

- Chlorophenyl Analog : Shifts activity toward cytotoxicity (apoptosis) rather than channel modulation .

- Target Compound : The tert-butyl group’s hydrophobicity may enhance binding to L-type calcium channels, though direct evidence is absent in the provided data.

Enzymatic Inhibition

- Carbamate Derivatives: Hydrolyze to release bioactive phenolic compounds, e.g., dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate, which shows neuroprotective effects .

- Aminophenyl Analogs: Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values ~2 µM .

Crystallographic and Spectroscopic Data

Biological Activity

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMTD) is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

1. Antioxidant Properties

Research indicates that DMTD exhibits notable antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that DMTD can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Neuroprotective Effects

DMTD has been investigated for its neuroprotective properties. A study highlighted its ability to inhibit neurotoxicity induced by oxidative stress in neuronal cell cultures. This effect is attributed to the compound's ability to modulate signaling pathways associated with cell survival and apoptosis.

3. Cytotoxic Activity against Cancer Cells

In vitro assays have shown that DMTD exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

4. Anti-inflammatory Activity

DMTD has also shown potential anti-inflammatory effects in preclinical models. It seems to reduce the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a controlled study using rodent models of neurodegeneration, DMTD administration resulted in a significant reduction in markers of neuronal damage compared to control groups. Behavioral assessments indicated improved cognitive function in treated animals.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to evaluate the efficacy of DMTD on human cancer cell lines. Results indicated that treatment with DMTD led to a dose-dependent decrease in cell viability and increased levels of apoptotic markers.

Research Findings

The biological activities of DMTD have been documented across various studies:

- Antioxidant Activity : Demonstrated through assays measuring free radical scavenging capacity.

- Neuroprotective Effects : Supported by findings showing reduced oxidative stress markers in neuronal cultures.

- Cytotoxicity : Observed across multiple cancer cell lines with varying IC50 values.

- Anti-inflammatory Effects : Evidence suggests modulation of inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.